

# 4-(6-Hydrazinylpyrimidin-4-yl)morpholine CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4-(6-Hydrazinylpyrimidin-4yl)morpholine

Cat. No.:

B1356604

Get Quote

# Technical Guide: 4-(6-Hydrazinylpyrimidin-4-yl)morpholine (CAS: 5767-36-2)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**4-(6-Hydrazinylpyrimidin-4-yl)morpholine** is a heterocyclic organic compound featuring a pyrimidine ring substituted with both a morpholine and a hydrazine group. The presence of these functional groups makes it a valuable building block in medicinal chemistry and drug discovery. The morpholine moiety is a common pharmacophore known to improve the pharmacokinetic profile of drug candidates, while the pyrimidine core is prevalent in numerous biologically active molecules, including kinase inhibitors. The hydrazine group offers a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening.

This technical guide provides a comprehensive overview of **4-(6-Hydrazinylpyrimidin-4-yl)morpholine**, including its chemical properties, supplier information, and its potential role in targeting key signaling pathways relevant to cancer and other diseases.

# **Chemical Properties and Supplier Information**



The fundamental properties of **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** are summarized in the table below. This information is crucial for laboratory handling, experimental design, and computational modeling.

| Property          | Value                           | Reference |
|-------------------|---------------------------------|-----------|
| CAS Number        | 5767-36-2                       | [1]       |
| Molecular Formula | C8H13N5O                        | [2]       |
| Molecular Weight  | 195.22 g/mol                    | [2]       |
| Purity            | Typically ≥98%                  | [2]       |
| InChI Key         | XWDNLTCJJYYYCI-<br>UHFFFAOYSA-N | [2]       |

Table 1: Physicochemical Properties of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine

Several chemical suppliers offer **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** for research purposes. The table below lists some of these suppliers, though availability and product specifications should be confirmed directly with the vendor.

| Supplier                   | Product Number (Example) | Purity        |
|----------------------------|--------------------------|---------------|
| Fluorochem                 | -                        | 98%           |
| Toronto Research Chemicals | H955798                  | Not specified |
| CymitQuimica               | -                        | 98%           |

Table 2: Supplier Information for **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** 

## **Synthesis**

While a specific, detailed experimental protocol for the synthesis of **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** is not readily available in the public domain, a general synthetic route can be inferred from standard organic chemistry principles and published procedures for analogous



compounds. The synthesis likely involves the reaction of a di-substituted pyrimidine with morpholine, followed by the introduction of the hydrazine group.

A plausible synthetic workflow is outlined below. This diagram is a conceptual representation and would require optimization of reaction conditions, solvents, and purification methods.



Click to download full resolution via product page

A conceptual workflow for the synthesis of **4-(6-Hydrazinylpyrimidin-4-yl)morpholine**.

# Potential Biological Activity and Signaling Pathways

The structural motifs within **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** strongly suggest its potential as a kinase inhibitor, particularly targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its



dysregulation is a hallmark of many cancers.[1][3][4][5][6] The pyrimidine core can act as a scaffold to interact with the ATP-binding pocket of kinases, while the morpholine group can enhance binding affinity and selectivity.

The PI3K/Akt/mTOR pathway is a complex network of protein interactions. A simplified representation of this pathway is provided below, highlighting key components that could be targeted by inhibitors.





Click to download full resolution via product page

A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Compounds with a similar 4-morpholino-pyrimidine scaffold have been investigated as inhibitors of mTOR and PI3K.[7] Therefore, it is plausible that **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** could exhibit inhibitory activity against these or other related kinases.

## **Experimental Protocols for Kinase Inhibition Assays**

To evaluate the potential of **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** as a kinase inhibitor, in vitro kinase assays are essential. Below are generalized protocols for PI3K and mTOR kinase assays. These protocols would need to be adapted and optimized for the specific kinase isoform and assay format being used.

### **General PI3K Kinase Assay Protocol**

This protocol outlines a common method for measuring PI3K activity, often using a luminescence-based readout to quantify ATP consumption.



| Step                       | Procedure                                                                                                                                                       |
|----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 1. Reagent Preparation     | Prepare kinase reaction buffer, PI substrate, PI3K enzyme solution, and the test compound (4-(6-Hydrazinylpyrimidin-4-yl)morpholine) at various concentrations. |
| 2. Reaction Setup          | In a 96-well plate, add the test compound and the reaction buffer containing the PI substrate and PI3K enzyme.                                                  |
| 3. Initiation              | Start the kinase reaction by adding a solution of PIP2 and ATP.                                                                                                 |
| 4. Incubation              | Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature.                                                              |
| 5. Termination & Detection | Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.                 |
| 6. Data Analysis           | Measure luminescence and calculate the IC50 value of the test compound.                                                                                         |

Table 3: Generalized Protocol for a PI3K Kinase Assay.[8]

## **General mTOR Kinase Assay Protocol**

This protocol describes a typical in vitro assay to measure the kinase activity of mTORC1.



| Step                     | Procedure                                                                                                                                        |
|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| 1. Immunoprecipitation   | Immunoprecipitate mTORC1 complexes from cell lysates.                                                                                            |
| 2. Substrate Preparation | Prepare a purified, inactive substrate for mTORC1 (e.g., 4E-BP1).                                                                                |
| 3. Kinase Reaction       | Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer containing the substrate, ATP, and the test compound at various concentrations. |
| 4. Incubation            | Incubate the reaction at 30°C for 30-60 minutes.                                                                                                 |
| 5. Termination           | Stop the reaction by adding SDS-PAGE sample buffer.                                                                                              |
| 6. Detection             | Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.                                              |
| 7. Data Analysis         | Quantify the band intensities to determine the inhibitory effect of the compound and calculate its IC50.                                         |

#### Table 4: Generalized Protocol for an mTORC1 Kinase Assay.[9][10][11]

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.





Click to download full resolution via product page

A generalized workflow for an in vitro kinase inhibition assay.

### Conclusion



**4-(6-Hydrazinylpyrimidin-4-yl)morpholine** is a readily accessible chemical scaffold with significant potential for the development of novel kinase inhibitors. Its structural features suggest a likely interaction with the PI3K/Akt/mTOR signaling pathway, a critical target in oncology and other therapeutic areas. The experimental protocols outlined in this guide provide a starting point for researchers to investigate the biological activity of this compound and its derivatives. Further studies, including detailed synthesis optimization, comprehensive kinase profiling, and cell-based assays, are warranted to fully elucidate the therapeutic potential of this promising molecule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K kinase assay [bio-protocol.org]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 10. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-(6-Hydrazinylpyrimidin-4-yl)morpholine CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1356604#4-6-hydrazinylpyrimidin-4-yl-morpholine-cas-number-and-supplier-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com